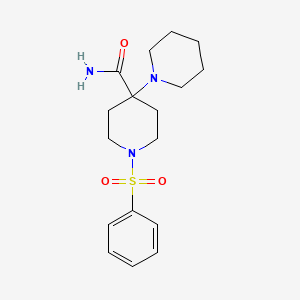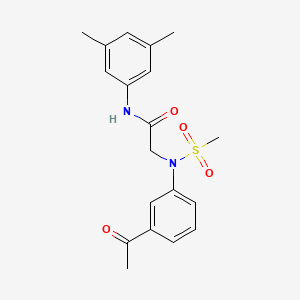![molecular formula C25H28N2O2 B3503560 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3503560.png)
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
描述
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. This compound is also known as GW 501516 or Cardarine. The focus of
科学研究应用
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective agonist of peroxisome proliferator-activated receptor delta (PPARδ). This receptor plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Therefore, 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been studied for its potential applications in treating metabolic disorders such as obesity, diabetes, and dyslipidemia.
作用机制
The mechanism of action of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide involves the activation of PPARδ. This receptor regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity. It also reduces inflammation and improves lipid profiles.
Biochemical and Physiological Effects:
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It also improves lipid profiles, reduces inflammation, and increases insulin sensitivity. Furthermore, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide in lab experiments is its ability to activate PPARδ without affecting other PPAR isoforms. This specificity makes it a useful tool for studying the role of PPARδ in various physiological processes. However, one limitation of using this compound is its potential toxicity and the lack of long-term safety data.
未来方向
There are several future directions for the use of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide in scientific research. One potential application is in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It may also be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, more studies are needed to determine the long-term safety and potential side effects of this compound. Finally, the development of more potent and selective PPARδ agonists may lead to the discovery of new therapeutic targets for various diseases.
In conclusion, 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a chemical compound with potential applications in various fields of scientific research. Its ability to activate PPARδ makes it a useful tool for studying the role of this receptor in various physiological processes. However, more studies are needed to determine its long-term safety and potential side effects. Furthermore, the development of more potent and selective PPARδ agonists may lead to the discovery of new therapeutic targets for various diseases.
属性
IUPAC Name |
2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-24(26-16-15-19-9-3-1-4-10-19)18-27-17-22(21-13-7-8-14-23(21)27)25(29)20-11-5-2-6-12-20/h1,3-4,7-10,13-14,17,20H,2,5-6,11-12,15-16,18H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHLBJPFDIEEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{5-(4-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3503492.png)

![4-bromo-1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B3503500.png)
![1-({3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B3503505.png)
![4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B3503508.png)
![1-(3-chlorophenyl)-4-[(2,6-dimethylphenoxy)acetyl]piperazine](/img/structure/B3503513.png)
![2-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B3503518.png)
![4-({3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3503524.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3503545.png)
![2-{[2-ethoxy-4-(1-pyrrolidinylcarbonothioyl)phenoxy]methyl}benzonitrile](/img/structure/B3503546.png)
![2-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-furylmethyl)acetamide](/img/structure/B3503566.png)
![methyl {4-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]phenyl}acetate](/img/structure/B3503569.png)
![1-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}piperidine](/img/structure/B3503576.png)
